molecular formula C9H14BNO2 B3345755 5-(Dimethylamino)-2-methylphenylboronic acid CAS No. 1106692-23-2

5-(Dimethylamino)-2-methylphenylboronic acid

Cat. No.: B3345755
CAS No.: 1106692-23-2
M. Wt: 179.03 g/mol
InChI Key: AJBBUAFACTUWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . The dimethylamino group suggests the presence of a nitrogen atom bonded to two methyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through catalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring (a cyclic group of six carbon atoms) attached to a boronic acid group and a dimethylamino group.


Chemical Reactions Analysis

The compound, being a boronic acid derivative, might be expected to participate in chemical reactions typical of these compounds, such as Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic acids typically have high melting points and are generally stable in the presence of air and moisture .

Mechanism of Action

5-(Dimethylamino)-2-methylphenylboronic acid acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. In the Suzuki-Miyaura cross-coupling reaction, this compound forms a complex with the boron atom of the boronic acid and the palladium catalyst. This complex then reacts with the aryl halide to form the desired biaryl compound.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. It is also stable under physiological conditions, making it a potential candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(Dimethylamino)-2-methylphenylboronic acid is its versatility in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of complex organic compounds, particularly in the Suzuki-Miyaura cross-coupling reaction. However, one of the limitations of this compound is its sensitivity to moisture, which can affect its reactivity and stability.

Future Directions

There are several future directions for the use of 5-(Dimethylamino)-2-methylphenylboronic acid in chemical research. One potential area of research is the development of new synthetic methods using this compound as a catalyst. Another potential area of research is the use of this compound in drug delivery applications, particularly for the delivery of hydrophobic drugs. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential use in biomedical applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. It has been widely used in various chemical reactions, particularly in the synthesis of complex organic compounds. Although there is limited research on its biochemical and physiological effects, this compound has shown potential for use in drug delivery applications. With further research, this compound has the potential to be a valuable tool in chemical research and biomedical applications.

Scientific Research Applications

5-(Dimethylamino)-2-methylphenylboronic acid has been widely used in various chemical reactions, particularly in the synthesis of complex organic compounds. It has been used as a catalyst in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of biaryl compounds. This compound has also been used in the synthesis of chiral compounds, such as chiral β-amino acids and chiral imines.

Safety and Hazards

As with any chemical compound, handling “5-(Dimethylamino)-2-methylphenylboronic acid” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use personal protective equipment .

Properties

IUPAC Name

[5-(dimethylamino)-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBUAFACTUWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)-2-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)-2-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-(Dimethylamino)-2-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-(Dimethylamino)-2-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-(Dimethylamino)-2-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-(Dimethylamino)-2-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.